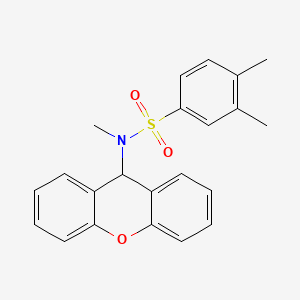![molecular formula C28H50O8 B14736422 Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate CAS No. 6628-72-4](/img/structure/B14736422.png)
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate is a chemical compound with the molecular formula C28H50O8 and a molecular weight of 514.7 g/mol . It is known for its unique structure, which includes two ester groups derived from hexanedioic acid and octan-2-ol. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate typically involves the esterification of hexanedioic acid with octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and octan-2-ol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid and octan-2-ol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate involves its interaction with biological molecules through its ester linkages. These ester bonds can be hydrolyzed by esterases, leading to the release of hexanedioic acid and octan-2-ol. The released products can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester compound used as a plasticizer.
Diethylhexyl adipate: Similar in structure and used in similar applications.
Dioctyl sebacate: Another ester with similar properties and applications.
Uniqueness
Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate is unique due to its specific ester linkages and the combination of hexanedioic acid and octan-2-ol. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
6628-72-4 |
|---|---|
Formule moléculaire |
C28H50O8 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
bis(1-octan-2-yloxy-1-oxopropan-2-yl) hexanedioate |
InChI |
InChI=1S/C28H50O8/c1-7-9-11-13-17-21(3)33-27(31)23(5)35-25(29)19-15-16-20-26(30)36-24(6)28(32)34-22(4)18-14-12-10-8-2/h21-24H,7-20H2,1-6H3 |
Clé InChI |
ZSNKERFBKVLEPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C(C)OC(=O)CCCCC(=O)OC(C)C(=O)OC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


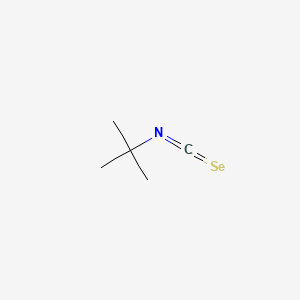
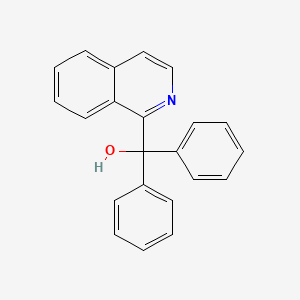
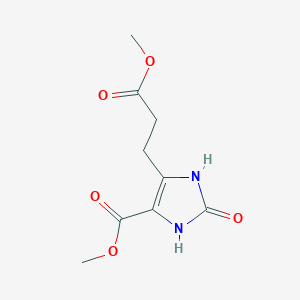
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)
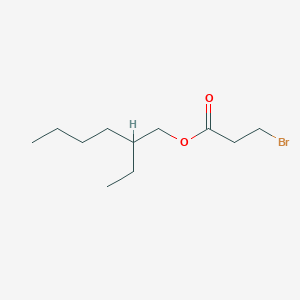
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)

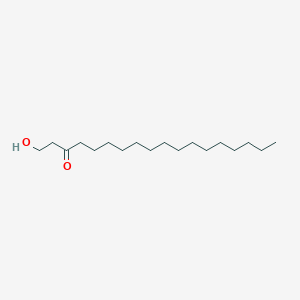
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
